REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[OH2:17].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[CH2:20]([O:21][C:22](=[O:17])[CH:18]=[C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
triethylphosphonoacetate
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
577 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
triethylphosphonoacetate
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours at 70-80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, under Ar
|
Type
|
CONCENTRATION
|
Details
|
the THF is concentrated
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous phase is extracted with AcOEt
|
Type
|
WASH
|
Details
|
the organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
A product in the form of yellow crystals is obtained (m=1.86 g, yield=67%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C=C1C2=CC=CC=C2C=2C=CC=CC12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |